molecular formula C9H6ClF3N2O B12840941 (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B12840941
M. Wt: 250.60 g/mol
InChI Key: IVBLLCOVTVNHFV-UHFFFAOYSA-N
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Description

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is an organic compound with the molecular formula C12H9ClF3N2O. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
  • 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • Imidazo[1,2-a]pyridin-2-ylmethanol

Uniqueness

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and trifluoromethyl groups enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H6ClF3N2O

Molecular Weight

250.60 g/mol

IUPAC Name

[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol

InChI

InChI=1S/C9H6ClF3N2O/c10-7-1-5(9(11,12)13)3-15-6(4-16)2-14-8(7)15/h1-3,16H,4H2

InChI Key

IVBLLCOVTVNHFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)CO)Cl

Origin of Product

United States

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